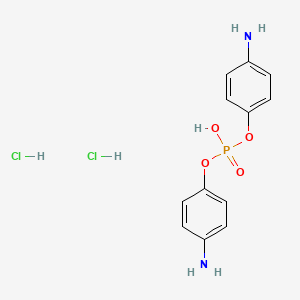

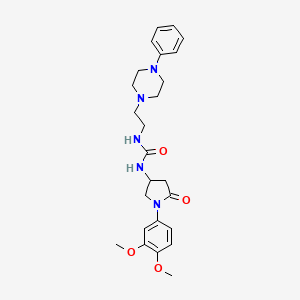

![molecular formula C23H16Cl2N2OS B2686140 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide CAS No. 477886-44-5](/img/structure/B2686140.png)

2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, the chlorophenyl groups, and the sulfanyl group. The presence of these groups would influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by the functional groups present in its structure. For instance, the chlorophenyl groups might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl groups might increase its lipophilicity, influencing its solubility in different solvents .Scientific Research Applications

Synthesis and Structural Analysis

Quinoline derivatives, including those with chlorophenyl groups, are synthesized for various applications, ranging from medicinal chemistry to materials science. For instance, the synthesis of complex quinoline derivatives has been explored for their potential antitumor, antibacterial, and antifungal properties. One study detailed the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives, demonstrating the chemical flexibility and potential medicinal applications of such compounds (Awad, Abdel-rahman, & Bakhite, 1991).

Antitumor and Antibacterial Agents

Quinoline derivatives are studied extensively for their antitumor and antibacterial properties. Research has highlighted the synthesis and evaluation of substituted pyrrolo[2,3-d]pyrimidines, which are related to quinoline structures, as potential inhibitors of thymidylate synthase, an enzyme target for antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996). This research underscores the broad therapeutic potential of quinoline derivatives in drug development.

Analytical and Optical Applications

Quinoline compounds also find applications in analytical chemistry and materials science, particularly due to their fluorescence properties. The design and synthesis of fluorescent quinoline derivatives for use as analytical probes or in material science to create novel luminescent materials have been documented. Such compounds offer potential in developing sensors, organic light-emitting diodes (OLEDs), and other photonic devices. For example, the synthesis of 2,4-disubstituted quinolines showed potential for applications requiring intense blue emission upon UV excitation, highlighting the utility of quinoline derivatives in designing fluorescent materials (Rotzoll et al., 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-N-methylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2N2OS/c1-26-23(28)20-18-4-2-3-5-19(18)27-21(14-6-8-15(24)9-7-14)22(20)29-17-12-10-16(25)11-13-17/h2-13H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRURPFABVCHALT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

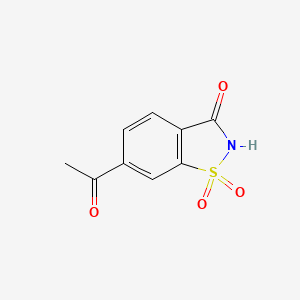

![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate](/img/structure/B2686058.png)

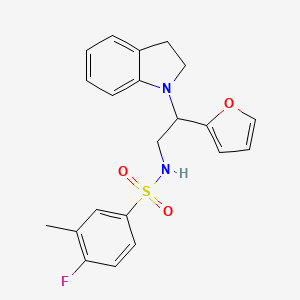

![2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2686059.png)

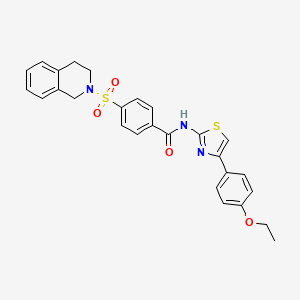

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2686065.png)

![3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2686067.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2686068.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B2686070.png)

![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B2686072.png)

![N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2686075.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2686080.png)